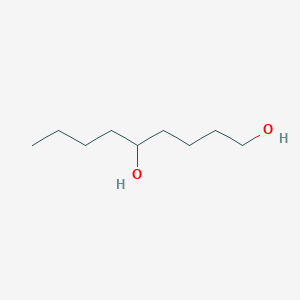
1,5-Nonanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Nonanediol is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is a colorless, viscous liquid that is used in various industrial applications, particularly in the production of polymers and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Nonanediol can be synthesized through several methods. One common method involves the hydrogenation of nonanoic acid or its esters. This process typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions.
Another method involves the reduction of nonanedioic acid using reducing agents like lithium aluminum hydride (LiAlH4). This reaction is usually performed in an inert atmosphere to prevent oxidation and requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of nonanoic acid or its esters. This method is preferred due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst, such as palladium or nickel, to facilitate the reduction of the carboxylic acid groups to hydroxyl groups.
Chemical Reactions Analysis
Types of Reactions
1,5-Nonanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonanoic acid or nonanedioic acid.
Reduction: It can be reduced to form nonane by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: Nonanoic acid, nonanedioic acid.
Reduction: Nonane.
Substitution: Halogenated nonanes, such as 1-chlorononane or 1-bromononane.
Scientific Research Applications
1,5-Nonanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various polymers, including polyesters and polyurethanes. Its diol functionality makes it a valuable monomer for creating long-chain polymers with desirable mechanical properties.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used as a plasticizer, solvent, and intermediate in the production of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,5-Nonanediol depends on its specific application. In polymer synthesis, it acts as a monomer that undergoes polycondensation reactions to form long-chain polymers. The hydroxyl groups on this compound react with carboxylic acid or isocyanate groups to form ester or urethane linkages, respectively.
In biochemical applications, this compound can interact with enzymes and other proteins through hydrogen bonding and hydrophobic interactions. These interactions can influence the activity and stability of the proteins, making this compound a useful tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: Another diol with four carbon atoms. It is used in the production of polyurethanes and as a solvent.
1,6-Hexanediol: A diol with six carbon atoms, commonly used in the synthesis of polyesters and polyurethanes.
1,8-Octanediol: A diol with eight carbon atoms, used in the production of plasticizers and as a chemical intermediate.
Uniqueness of 1,5-Nonanediol
This compound is unique due to its specific chain length and the presence of two hydroxyl groups. This combination allows it to impart specific mechanical and chemical properties to the polymers it forms. Its longer carbon chain compared to 1,4-Butanediol and 1,6-Hexanediol provides increased flexibility and hydrophobicity, making it suitable for applications requiring these characteristics.
Properties
CAS No. |
13686-96-9 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
nonane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-2-3-6-9(11)7-4-5-8-10/h9-11H,2-8H2,1H3 |
InChI Key |
SJPUAGVKXXPKCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















